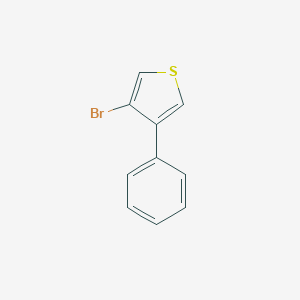

3-Bromo-4-phenylthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECCHZOLKULHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302217 | |

| Record name | 3-bromo-4-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-41-1 | |

| Record name | 23062-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-4-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Phenylthiophene and Its Derivatives

Strategies for Direct Introduction of Bromo- and Phenyl Substituents

The direct functionalization of the thiophene (B33073) ring offers an efficient route to 3-bromo-4-phenylthiophene, minimizing the number of synthetic steps.

Regioselective Bromination Approaches

The selective introduction of a bromine atom onto a thiophene ring is a key synthetic transformation. The regioselectivity of bromination is highly dependent on the directing effects of existing substituents and the reaction conditions employed.

For instance, the bromination of 3-phenylthiophene (B186537) with N-bromosuccinimide (NBS) in a mixture of acetic acid and chloroform (B151607) can rapidly yield the 2-bromo derivative in nearly quantitative amounts. researchgate.net This high regioselectivity is attributed to the directing effect of the phenyl group. researchgate.net Alternative methods using reagents like vanadium pentoxide (V₂O₅) with hydrogen peroxide and tetrabutylammonium (B224687) bromide offer an environmentally favorable approach, capable of achieving high yields and selectivity under mild conditions. organic-chemistry.org In some cases, the choice of brominating agent and solvent can be crucial; for example, using NBS in acetonitrile (B52724) can provide a greener and more efficient method for para-regioselective bromination of activated aromatic systems without the need for acid or metal catalysts. wku.edu

| Reagent | Substrate | Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | 3-Phenylthiophene | Acetic acid/Chloroform, Room Temperature | 2-Bromo-3-phenylthiophene | Nearly Quantitative | researchgate.net |

| V₂O₅/H₂O₂/TBAB | Aniline (example of activated aromatic) | CH₃CN/H₂O, ~5°C | 4-Bromoaniline | High | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Activated Aromatics | Acetonitrile | p-Bromo product | High | wku.edu |

Direct Arylation Techniques for Phenyl Group Incorporation

Direct arylation via C-H bond activation has emerged as a powerful and "greener" alternative to traditional cross-coupling reactions for forming carbon-carbon bonds, as it reduces the number of pre-functionalization steps. beilstein-journals.orgresearchgate.net Palladium-catalyzed direct arylation of thiophene derivatives with aryl halides is a prominent method. beilstein-journals.org For instance, the use of a phosphine-free palladium catalyst with potassium acetate (B1210297) (KOAc) as a base in a solvent like dimethylacetamide (DMA) allows for the regioselective introduction of aryl groups at the C5-position of 3-substituted-2-bromothiophenes. beilstein-journals.orgresearchgate.net This method is advantageous as it tolerates the bromo-substituent, which can be used in subsequent coupling reactions. beilstein-journals.orgresearchgate.net

Another approach involves the use of arylboronic acids as the aryl source. nus.edu.sgnih.gov While often associated with Suzuki coupling, direct arylation with arylboronic acids can be achieved under specific catalytic conditions. nus.edu.sgnih.gov For example, a silver(I)-catalyzed reaction with a persulfate co-oxidant allows for the direct arylation of electron-deficient heterocycles at room temperature. nih.gov

| Catalyst System | Substrate | Arylating Agent | Base | Solvent | Key Feature | Reference |

| Pd(OAc)₂ | 2-Bromo-3-methylthiophene | Aryl Bromides | KOAc | DMA | Regioselective C5-arylation | beilstein-journals.orgresearchgate.net |

| AgNO₃/Persulfate | Electron-deficient heterocycles | Arylboronic acids | - | - | Room temperature reaction | nih.gov |

| PdCl(C₃H₅)(dppb) | Heteroarenes | Aryl Bromides | KOAc | DMA | Efficient for direct arylation | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of biaryl compounds, including this compound derivatives. These reactions typically involve the coupling of an organometallic reagent with an organic halide.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.netmdpi.com This method is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boron reagents. mdpi.com

For the synthesis of phenylthiophene derivatives, a typical Suzuki-Miyaura reaction might involve coupling a bromothiophene with phenylboronic acid. beilstein-journals.org A variety of palladium catalysts can be employed, such as Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃, often in a mixed solvent system like ethanol/water. researchgate.net The choice of base, such as cesium carbonate (Cs₂CO₃), and ligands can significantly influence the reaction's efficiency. jcu.edu.aunih.gov Site-selective Suzuki-Miyaura reactions on polybrominated thiophenes allow for the controlled synthesis of complex aryl-substituted thiophenes. researchgate.net

| Catalyst System | Substrates | Base | Solvent | Product Type | Yield | Reference |

| Pd(OAc)₂/PPh₃ | Dibromothiophenes, (Hetero)arylboronic acids | - | 95% EtOH | Diarylthiophenes | Moderate to Excellent | researchgate.net |

| PdCl₂(dppf) | 3-Bromo-2-methylphenyl)methanol, (2,3-dihydrobenzo[b] wikipedia.orgdioxin-6-yl)boronic acid | NaHCO₃ | Toluene/Ethanol/H₂O | Biaryl | 90% | acs.org |

| PdCl₂/PPh₃ | Aryl halides, Potassium vinyltrifluoroborate | Cs₂CO₃ | THF/H₂O | Styrene derivatives | Moderate to Good | nih.gov |

Kumada Coupling Methodologies

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating carbon-carbon bonds between alkyl, aryl, or vinyl groups. wikipedia.org A key advantage is the direct use of Grignard reagents, which can be prepared from the corresponding halides. organic-chemistry.org

In the context of synthesizing phenylthiophenes, a Kumada coupling could involve reacting a bromothiophene with phenylmagnesium bromide in the presence of a nickel catalyst, such as NiCl₂(dppe). jcu.edu.au While effective, this method requires strict anhydrous conditions and may have limited functional group tolerance. Innovations in this area include the use of specific solvents like 2-methyl tetrahydrofuran, which can lead to higher yields by minimizing side reactions. google.com

| Catalyst | Substrates | Solvent | Key Feature | Reference |

| NiCl₂(dppe) | Bromothiophene, Phenylmagnesium bromide | THF (traditional) | Forms C-C bond | jcu.edu.au |

| Nickel-phosphine complexes | 3-Halothiophene, Alkyl/Arylmagnesium halide | 2-Methyl tetrahydrofuran | High yield, reduced side products | google.com |

| (IPr)Ni(allyl)Cl | Heteroaromatic chlorides, Aryl ethers | - | Couples heteroaromatics | organic-chemistry.org |

Stille Coupling Protocols

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. numberanalytics.comwikipedia.org This reaction is highly versatile with few limitations on the organic groups that can be coupled. organic-chemistry.org The organotin reagents are stable to air and moisture, which is an advantage in handling. wikipedia.org

For the synthesis of arylthiophenes, a Stille coupling could pair a bromothiophene with a phenylstannane derivative. jcu.edu.au This method has been instrumental in the synthesis of thiophene oligomers and polymers. jcu.edu.au The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center. wikipedia.org Despite its utility, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

| Catalyst System | Substrates | Key Feature | Application | Reference |

| Palladium catalyst | Organotin compound, Organic halide | Versatile C-C bond formation | Synthesis of complex molecules | numberanalytics.comwikipedia.org |

| Palladium catalyst | Stannylthiophene, Halo-substituted alkylthiophene | Stepwise synthesis | Preparation of thiophene oligomers | jcu.edu.au |

| Pd(OAc)₂/Dabco | Organotin, Aryl bromides | Efficient cross-coupling | Atom-efficient synthesis | organic-chemistry.org |

Sonogashira Coupling Pathways

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is conducted under mild conditions, such as at room temperature, in aqueous media, and with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

In the context of this compound, the Sonogashira coupling allows for the introduction of various alkynyl groups at the 3-position of the thiophene ring. This is particularly useful for creating extended π-conjugated systems, which are of interest in materials science. The reaction generally involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) salt such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.orgorganic-chemistry.org

While highly effective, a common side reaction is the homocoupling of the terminal alkynes. nih.gov Research has shown that conducting the reaction under a hydrogen atmosphere diluted with nitrogen or argon can significantly reduce this unwanted side product. nih.gov Furthermore, copper-free Sonogashira coupling protocols have been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgorganic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | libretexts.org |

| Co-catalyst | CuI (for traditional method) | wikipedia.org |

| Base | Triethylamine, Diisopropylamine | organic-chemistry.org |

| Solvent | THF, DMF | researchgate.net |

| Temperature | Room Temperature to 65 °C | wikipedia.orgresearchgate.net |

| Key Feature | Forms C(sp)-C(sp²) bonds | wikipedia.org |

Negishi Coupling Considerations

The Negishi coupling is another pivotal cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This method is valued for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For the derivatization of this compound, the Negishi coupling would involve the preparation of an organozinc reagent from a suitable organic halide, which is then coupled with this compound. Alternatively, the organozinc reagent can be prepared from this compound itself via a halogen-metal exchange, which is then reacted with another organic halide. taylorandfrancis.com The choice of catalyst is crucial, with palladium catalysts generally providing higher yields and better functional group compatibility. wikipedia.org However, nickel catalysts, such as Ni(PPh₃)₄ and Ni(acac)₂, are also effective. wikipedia.org A significant challenge with Negishi coupling is the moisture and air sensitivity of the organozinc reagents, necessitating strictly anhydrous reaction conditions. taylorandfrancis.com

Table 2: Key Aspects of Negishi Coupling

| Aspect | Detail | Reference |

|---|---|---|

| Reactants | Organozinc compound and Organic halide | wikipedia.org |

| Catalysts | Palladium or Nickel complexes | numberanalytics.com |

| Advantages | High functional group tolerance, couples various carbon hybridizations | wikipedia.org |

| Disadvantages | Moisture and air sensitivity of organozinc reagents | taylorandfrancis.com |

| Industrial Use | Less common due to reagent sensitivity | taylorandfrancis.com |

C-H Activation and Functionalization Routes

Direct C-H activation has emerged as a more atom-economical and sustainable approach for the functionalization of organic molecules, as it avoids the pre-functionalization steps required in traditional cross-coupling reactions. mt.comacs.org This method involves the cleavage of a carbon-hydrogen bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond, often facilitated by a transition metal catalyst. mt.comscispace.com

In the case of this compound, C-H activation could potentially be directed to the C2 or C5 positions of the thiophene ring, or to the phenyl substituent. The regioselectivity of the reaction is often controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into proximity of the targeted C-H bond. acs.org Carboxylate-assisted C-H activation is a common strategy where a carboxylate group acts as an internal base to facilitate the deprotonation step. scispace.com Computational studies have been instrumental in understanding the complex mechanisms of C-H activation, which can proceed via oxidative addition, σ-bond metathesis, or electrophilic activation depending on the metal, its oxidation state, and the coordination environment. scispace.com While promising, challenges remain in achieving high selectivity and efficiency, especially for unactivated C-H bonds. acs.org

Organometallic Intermediates in Synthesis

Organometallic intermediates are fundamental to many synthetic strategies for functionalizing this compound. These reagents provide a nucleophilic carbon source that can react with a variety of electrophiles.

Lithiation and Halogen-Lithium Exchange Reactions

Lithiation, particularly through halogen-lithium exchange, is a common method for generating highly reactive organolithium intermediates. uni-muenchen.de Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can result in the exchange of the bromine atom for a lithium atom. researchgate.net This creates a potent nucleophile, 4-phenyl-3-thienyllithium, which can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position. uni-muenchen.de For instance, reaction with N,N-dimethylformamide (DMF) would yield the corresponding aldehyde. jcu.edu.au It is important to control the reaction conditions carefully to avoid side reactions, as organolithium reagents are highly reactive and basic. wikipedia.orguni-muenchen.de

Grignard Reagent Applications

Grignard reagents, formed by the reaction of an organic halide with magnesium metal, are another class of indispensable organometallic intermediates. mnstate.edu The synthesis of the Grignard reagent from 3-bromothiophene (B43185) can be challenging, with some sources suggesting that it may not proceed smoothly via the simple addition of magnesium. researchgate.net Alternative methods, such as using activated magnesium or the presence of co-solvents or additives like LiCl, may be necessary. researchgate.net Once formed, the 4-phenyl-3-thienylmagnesium bromide can be used in various coupling reactions, such as the Kumada coupling, where it is reacted with another organic halide in the presence of a nickel or palladium catalyst. jcu.edu.au Grignard reagents are strong bases and nucleophiles, requiring anhydrous conditions for their preparation and use. mnstate.edu

Synthesis of Boronic Ester Precursors

Boronic acids and their esters are key intermediates in the highly versatile Suzuki-Miyaura cross-coupling reaction. A common route to synthesize a boronic ester from this compound involves a two-step process. First, a halogen-lithium exchange is performed to generate the organolithium intermediate, as described above. This intermediate is then reacted with a borate (B1201080) ester, such as isopropoxyboronic acid pinacol (B44631) ester or trimethyl borate, to form the corresponding boronic ester. researchgate.netjcu.edu.au This boronic ester can then be coupled with a wide array of aryl or vinyl halides under Suzuki conditions to form new carbon-carbon bonds, further diversifying the derivatives of this compound.

Table 3: Comparison of Organometallic Intermediates

| Intermediate | Preparation | Reactivity | Key Applications | References |

|---|---|---|---|---|

| Organolithium | Halogen-lithium exchange with n-BuLi at low temp. | Highly reactive, strong base and nucleophile | Reaction with various electrophiles, precursor for other organometallics | researchgate.netuni-muenchen.de |

| Grignard Reagent | Reaction with Mg metal (can be challenging for 3-bromothiophene) | Strong base and nucleophile | Kumada coupling | jcu.edu.aumnstate.eduresearchgate.net |

| Boronic Ester | Lithiation followed by reaction with a borate ester | Less reactive than organolithiums/Grignards, stable | Suzuki-Miyaura coupling | researchgate.netjcu.edu.au |

Nucleophilic Substitution Reactions in Thiophene Synthesis

While the electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic substitution, nucleophilic substitution reactions are less common but can be effectively utilized under specific conditions. numberanalytics.com For a nucleophilic attack to occur, the thiophene ring typically requires activation through the presence of electron-withdrawing groups or a suitable leaving group, such as a halogen. numberanalytics.comst-andrews.ac.uk

These reactions are instrumental in the functionalization of pre-existing thiophene cores. For instance, a halogen atom on the thiophene ring can be replaced by various nucleophiles. A series of novel thiophene derivatives has been prepared through the nucleophilic substitution of a chlorine atom on a chloroacetamide-functionalized thiophene with different sulfur and nitrogen nucleophiles. ajol.info In the context of this compound, a pre-formed thiophene could theoretically undergo nucleophilic substitution to introduce specific functionalities, although direct substitution of the ring hydrogens is not feasible. More advanced methods, such as tandem SN2 nucleophilic substitution/condensation reactions, have been developed for the synthesis of complex fused thiophene systems like benzo[b]thiophenes, demonstrating the power of this class of reactions in modern heterocyclic synthesis. acs.org

Multi-Component Reactions for 3-Phenylthiophene Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a complex product that incorporates atoms from each starting material. frontiersin.orgorganic-chemistry.org This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of synthetic steps, and often proceeding under mild conditions. frontiersin.orgtaylorfrancis.com MCRs are particularly valuable for rapidly generating libraries of structurally diverse molecules for applications in drug discovery. taylorfrancis.comnih.gov

For the synthesis of substituted 3-phenylthiophenes, MCRs offer a convergent and powerful route to construct the core heterocyclic structure with the desired substitution pattern in a single operation.

A prominent and widely used MCR for thiophene synthesis is the Gewald reaction. organic-chemistry.org In its classic form, the reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as morpholine (B109124) or diethylamine) to yield a polysubstituted 2-aminothiophene. wikipedia.orgthieme-connect.compharmaguideline.com The reaction is versatile due to the ready availability of starting materials and the generally mild conditions required. researchgate.netarkat-usa.org

The mechanism of the Gewald reaction is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound to form a stable α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

To form a 4-phenyl-substituted thiophene ring, a phenyl-substituted ketone like acetophenone (B1666503) can be used as the carbonyl component. A recent study demonstrated the synthesis of a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety, starting from a Gewald three-component reaction (G-3CR) of a p-substituted acetophenone, methyl cyanoacetate (B8463686), and elemental sulfur. acs.org Similarly, 2-aminothiophene intermediates, which are precursors for more complex derivatives, have been synthesized using propiophenones and ethyl cyanoacetate under Gewald conditions. nih.gov These examples highlight the utility of the Gewald reaction in directly installing the C4-phenyl group characteristic of the target scaffold.

Table 1: Variations and Conditions in Gewald Reactions for Substituted Thiophenes

| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| L-proline (10 mol%) | DMF | 60 | 24 | ~95 | thieme-connect.com |

| Morpholine | Ethanol | Reflux | - | - | nih.gov |

| Triethylamine | Methanol | - | - | - | orgsyn.org |

| Sodium Ethoxide | - | - | - | 92 | acs.org |

Chemical Reactivity and Reaction Pathways of 3 Bromo 4 Phenylthiophene

Reactivity at the Bromine Atom

The carbon-bromine bond in 3-bromo-4-phenylthiophene is a primary site for chemical reactions, enabling the introduction of various functional groups through cross-coupling and nucleophilic substitution reactions.

Pathways for Cross-Coupling Reactions

This compound readily participates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where the bromine atom is substituted with an organic substituent by reacting with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com For instance, the reaction of this compound with a suitable boronic acid can yield more complex aryl-substituted thiophenes. mdpi.com

The general applicability of Suzuki-Miyaura coupling to bromothiophenes is well-documented, tolerating a variety of functional groups and enabling the synthesis of diverse derivatives. researchgate.netjcu.edu.au The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of these transformations. researchgate.net

Another important cross-coupling reaction is the Stille coupling, which utilizes organostannane reagents. jcu.edu.au This method provides an alternative route to functionalized thiophenes and has been employed in the synthesis of thiophene-containing oligomers. jcu.edu.au Kumada coupling, which uses Grignard reagents, is another established method for forming C-C bonds from halo-substituted thiophenes. jcu.edu.au

The following table summarizes key cross-coupling reactions involving bromothiophene derivatives:

| Reaction Name | Reagents | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Boronic acids (R-B(OH)₂) | Palladium (e.g., Pd(PPh₃)₄) | Aryl/Alkyl-substituted thiophenes |

| Stille Coupling | Organostannanes (R-SnR'₃) | Palladium | Functionalized thiophenes |

| Kumada Coupling | Grignard reagents (R-MgBr) | Nickel or Palladium | Alkyl/Aryl-substituted thiophenes |

Nucleophilic Displacement Mechanisms

While less common for aryl halides compared to alkyl halides, nucleophilic substitution at the bromine-bearing carbon can occur under specific conditions. smolecule.com These reactions typically proceed through an aromatic nucleophilic substitution (SNAr) mechanism, where a strong nucleophile attacks the carbon atom, leading to the displacement of the bromide ion. smolecule.com The reactivity can be influenced by the presence of activating groups on the thiophene (B33073) ring.

Furthermore, halogen-metal exchange is a crucial reaction pathway. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, at low temperatures can lead to the formation of 4-phenyl-3-thienyllithium. prepchem.com This lithiated intermediate is a potent nucleophile and can react with various electrophiles, such as carbon dioxide, to introduce new functional groups like carboxylic acids. prepchem.com

Reactivity of the Thiophene Ring System

The thiophene ring in this compound possesses aromatic character, making it susceptible to electrophilic attack. It can also undergo oxidation and reduction reactions under appropriate conditions.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including thiophene. lumenlearning.commasterorganicchemistry.com The electron-rich nature of the thiophene ring facilitates the attack by electrophiles. In the case of this compound, the positions for electrophilic attack are influenced by the directing effects of the existing bromo and phenyl substituents.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. lumenlearning.commasterorganicchemistry.com For example, bromination of a thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity of these reactions is a key consideration in synthetic design.

Oxidation Reactions Yielding Sulfoxides and Sulfones

The sulfur atom in the thiophene ring can be oxidized to form sulfoxides and sulfones. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The extent of oxidation, whether to the sulfoxide (B87167) or the sulfone, can often be controlled by the reaction conditions and the choice of oxidant. organic-chemistry.orgresearchgate.net

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established synthetic methodology. jchemrev.comnih.gov For thiophene derivatives, this reaction provides access to compounds with altered electronic properties and potential biological activities.

The following table outlines common oxidizing agents for sulfide (B99878) oxidation:

| Oxidizing Agent | Product(s) |

| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxides, Sulfones |

| Potassium Permanganate (KMnO₄) | Sulfones |

Reduction Reactions and Pathways

Reduction of the thiophene ring system is also possible, although it often requires harsh conditions that may affect other functional groups. A notable reduction reaction involving a bromothiophene derivative is dehalogenation. For instance, refluxing 2,3,5-tribromothiophene (B1329576) with zinc dust in acetic acid can selectively remove the α-bromines to yield 3-bromothiophene (B43185). scispace.com This indicates that the bromine atom in this compound could potentially be removed through reductive dehalogenation.

More synthetically useful is the reduction of functional groups attached to the thiophene ring. For example, if a carboxylic acid group were introduced via the lithiation pathway described in section 3.1.2, it could be reduced to an alcohol using a reducing agent like lithium aluminum hydride.

Reactivity of the Phenyl Substituent

The introduction of additional functional groups onto the phenyl ring of a 4-phenylthiophene scaffold can be achieved through two primary strategic approaches: direct electrophilic aromatic substitution on the pre-formed phenylthiophene system or, more commonly, through synthetic routes that employ pre-functionalized phenyl precursors.

Direct Electrophilic Aromatic Substitution (EAS)

While not extensively documented for this compound specifically, the principles of electrophilic aromatic substitution can be applied to predict the reactivity of the phenyl ring. The substituent already present on the benzene (B151609) ring—in this case, the 3-bromo-4-thienyl group—governs the position of incoming electrophiles.

Aryl substituents are generally weak activating groups and direct incoming electrophiles to the ortho and para positions. chemistrysteps.commasterorganicchemistry.com The thienyl group, being an electron-rich heterocycle, donates electron density into the phenyl ring through resonance, thereby activating it towards electrophilic attack. savemyexams.comorganicchemistrytutor.comlibretexts.org This activation effect makes the ortho and para carbons of the phenyl ring more nucleophilic. Consequently, direct functionalization reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of this compound are expected to yield primarily a mixture of ortho- and para-substituted products. The para isomer is often favored due to reduced steric hindrance from the bulky thienyl substituent. chemistrysteps.com

Synthesis from Pre-functionalized Precursors

A more versatile and widely employed strategy involves constructing the thiophene ring with an already functionalized phenyl group. This approach offers superior control over regiochemistry.

The Gewald Reaction : This multicomponent reaction is a powerful method for synthesizing polysubstituted thiophenes. wikipedia.orgorganic-chemistry.org By starting with an appropriately substituted acetophenone (B1666503) (e.g., para-nitroacetophenone or meta-chloroacetophenone), a ketone, an α-cyanoester, and elemental sulfur, one can construct a 2-aminothiophene ring bearing a phenyl group with the desired functionalization pattern. researchgate.net

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orglibretexts.org To achieve a functionalized phenylthiophene, one could couple an arylboronic acid, functionalized at the ortho, meta, or para position, with 3,4-dibromothiophene (B32776). Alternatively, a functionalized aryl halide can be coupled with a thiophene-boronic acid derivative. uwindsor.camdpi.com This method provides broad access to a diverse range of substituted biaryl systems.

| Strategy | Description | Advantages | Disadvantages | Key Reaction(s) |

|---|---|---|---|---|

| Direct Functionalization | Electrophilic attack on the existing phenyl ring of this compound. | Fewer synthetic steps if the parent molecule is available. | Potential for mixtures of ortho/para isomers; risk of side reactions on the thiophene ring; harsh conditions may be required. | Nitration, Halogenation, Friedel-Crafts Acylation |

| Synthesis from Precursors | Building the thiophene ring using a phenyl starting material that is already functionalized. | Excellent regiochemical control; wide variety of functional groups can be introduced. | Requires a multi-step synthesis of the final molecule. | Gewald Reaction, Suzuki-Miyaura Coupling |

The phenyl substituent plays a critical role in defining the electronic landscape of the entire this compound molecule. The conjugation between the π-systems of the phenyl and thiophene rings leads to a larger, delocalized electronic system.

Computational and experimental studies on phenyl-substituted thiophenes and their oligomers have shown that this conjugation significantly alters the molecule's electronic properties. beilstein-journals.orgresearchgate.net Key findings include:

Modulation of the HOMO-LUMO Gap : The introduction of a phenyl group onto a polythiophene backbone drastically reduces the band gap compared to unsubstituted polythiophene. beilstein-journals.orgresearchgate.netnih.gov This is attributed to the extended π-system, which raises the highest occupied molecular orbital (HOMO) and lowers the lowest unoccupied molecular orbital (LUMO).

Charge Transfer Characteristics : The electronic character of the phenyl ring, dictated by its own substituents, can fine-tune the properties of the molecule. In studies of p-phenyl substituted ethenyl-thiophenes, it was observed that thiophene can act as a weak electron donor when the phenyl ring bears an electron-withdrawing group (like -NO₂), or as a weak electron acceptor when the phenyl group has an electron-donating substituent (like -NH₂). osti.gov

Influence of Substitution Position : The position of substituents on the phenyl ring affects the electronic structure. Theoretical studies on phenyl-cored molecules have demonstrated that ortho- or para-substitution leads to a more significant red shift in the absorption spectra compared to meta-substitution, indicating a greater impact on the electronic energy levels. acs.org

| Property | Effect of Phenyl Group | Controlling Factors | Reference |

|---|---|---|---|

| Electronic Band Gap | Significantly reduced due to extended π-conjugation. | Degree of planarity between the two rings; presence of additional substituents. | beilstein-journals.orgresearchgate.net |

| Reactivity | Activates the phenyl ring for ortho/para electrophilic substitution. | Electron-donating nature of the thienyl group. | chemistrysteps.commasterorganicchemistry.com |

| Optical Properties | Shifts absorption spectra (red shift). | Substitution pattern on the phenyl ring (ortho/para vs. meta). | acs.org |

| Charge Distribution | Can induce charge transfer; thiophene can act as donor or acceptor. | Electronic nature (donating/withdrawing) of other substituents on the phenyl ring. | osti.gov |

Ortho-, Meta-, Para-Functionalization Strategies

Mechanistic Investigations of Key Transformations

While specific mechanistic studies focusing exclusively on this compound are scarce, the mechanisms of the fundamental reactions used to synthesize and functionalize this class of compounds are well-established.

Mechanism of the Gewald Reaction

The Gewald reaction provides a convergent route to highly substituted aminothiophenes. Though variations exist, the generally accepted mechanism proceeds through several key stages: wikipedia.org

Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (an acetophenone derivative) and the α-cyanoester. This step forms a stable α,β-unsaturated cyanoester intermediate.

Michael Addition of Sulfur : Elemental sulfur adds to the activated intermediate. The precise mechanism of this thionation step is not fully elucidated but is believed to involve the formation of a thiolate intermediate.

Cyclization and Tautomerization : The newly formed thiolate attacks the nitrile group in an intramolecular fashion, leading to ring closure. A subsequent tautomerization of the resulting imine yields the final, stable 2-aminothiophene aromatic ring. wikipedia.org

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a vital tool for creating the C-C bond between the thiophene and phenyl rings, or for further functionalizing the C-Br bond of this compound. The catalytic cycle involves three primary steps: wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Br bond of this compound), forming a Pd(II) complex. This is often the rate-determining step of the cycle. mdpi.com

Transmetalation : A base activates the organoboron compound (e.g., a phenylboronic acid) to form a more nucleophilic borate (B1201080) complex. This complex then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Applications in Advanced Materials Science and Organic Electronics

Utilization as a Monomer and Building Block for Polymer Synthesis

The primary application of 3-Bromo-4-phenylthiophene in materials science is as a monomer for synthesizing poly(3-phenylthiophene) (P3PhT) and its derivatives. The bromine atom allows for various cross-coupling reactions, such as Kumada, Stille, or Suzuki reactions, which are instrumental in forming the polymer backbone. tandfonline.comacs.org The resulting polymers belong to the class of polythiophenes, which are widely studied for their electronic properties. cmu.edu

Polymers derived from 3-phenylthiophene (B186537) monomers are inherently conductive upon doping due to the delocalization of π-electrons along the polymer chain. Poly(3-phenylthiophene) has demonstrated significant potential as a conductive material with good thermal stability, showing considerable weight loss only at temperatures above 450°C. tandfonline.com The introduction of a phenyl group at the 3-position of the thiophene (B33073) ring helps to stabilize the conjugated system. gazi.edu.trnih.gov

The electrical and optical properties of these polymers can be fine-tuned by modifying the monomer structure. gazi.edu.tr This tunability makes them excellent candidates for organic semiconductors, which are crucial for developing flexible and lightweight electronic devices. chemimpex.com The planar structure of the thiophene ring, combined with the phenyl substituent, facilitates the necessary intermolecular interactions for efficient charge transport, a key characteristic of organic semiconductors.

Electroactive polymers (EAPs) can change their physical properties when stimulated by an electric field, making them suitable for applications like sensors, actuators, and energy storage. mdpi.comnih.gov Polymers synthesized from 3-arylthiophene monomers, such as this compound, are known to be electroactive. escholarship.org The electrochemical polymerization of these monomers yields polymer films that can be reversibly oxidized and reduced (doped and undoped). acs.org

The study of poly(3-arylthiophene)s reveals that their electrochemical behavior is dependent on the monomer's structure. For instance, poly-3-phenylthiophene exhibits a relatively low band gap, which is attributed to the high reactivity of its cation radical, leading to a highly conjugated polymer structure. acs.org These polymers show both p-doping (oxidation) and n-doping (reduction) redox processes, which are essential for their use in electrochemical devices like supercapacitors. acs.orgacs.org

Table 1: Electrochemical and Optical Properties of Various Poly(3-arylthiophene)s

| Polymer | Monomer Oxidation Potential (V vs. Ag/Ag+) | Polymer Band Gap (eV) |

|---|---|---|

| Poly-3-phenylthiophene | 1.40 | 2.00 |

| Poly-3-(4-fluorophenyl)thiophene | 1.35 | 2.34 |

| Poly-3'-(phenyl)-2,2':5',2''-terthiophene | 0.75 | 2.25 |

| Poly-3'-(1-naphthyl)-2,2':5',2''-terthiophene | 0.76 | 2.03 |

Data sourced from a study on the characterization of poly(3-arylthiophene)s, illustrating how aryl substitution influences key electronic properties. acs.org

Conductive Polymers and Organic Semiconductors

Photovoltaic Device Applications

Polythiophene derivatives are among the most studied classes of materials for the active layer in organic photovoltaic (OPV) devices. oaepublish.com In these devices, the polymer acts as the electron donor, absorbing sunlight to create excitons (electron-hole pairs). ajol.info

The performance of a bulk heterojunction (BHJ) solar cell is critically dependent on the nanoscale morphology of its active layer, which consists of a blend of a donor polymer and an acceptor material (often a fullerene derivative like PCBM). researchgate.netrsc.org The side chains of the conjugated polymer play a crucial role in controlling this morphology. rsc.org

The fundamental process in an OPV involves light absorption to form an exciton (B1674681), which must then diffuse to a donor-acceptor interface to be split into a free electron and a hole. nih.gov These free charges are then transported through the acceptor and donor phases, respectively, to be collected at the electrodes. ias.edu

The efficiency of this process depends heavily on the charge transport properties of the materials, particularly the hole mobility of the donor polymer. researchgate.net Research on poly[3-(4-n-octyl)-phenylthiophene] (POPT) synthesized via Grignard Metathesis (GRIM) polymerization reported hole mobilities as high as 0.05 cm²/(V·s). researchgate.net Efficient charge transport requires a balance between ordered and disordered regions within the active layer. While crystalline domains can facilitate rapid charge transport, an optimal morphology with large interfacial area is needed to ensure efficient exciton dissociation. nih.gov The presence of the phenyl group in P3PhT derivatives contributes to this balance, influencing the polymer's electronic structure and its organization in the solid state.

Table 2: Photovoltaic Performance of PAPT-Based Solar Cells

| Polymer Donor | Acceptor | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|---|

| POPT | PC61BM | 0.74 | 8.6 | 0.49 | 3.1 |

| PHPT | ICBA | 0.79 | 9.4 | 0.50 | 3.7 |

| PBPT | ICBA | 0.78 | 8.1 | 0.50 | 3.2 |

| PDPT | ICBA | 0.75 | 7.7 | 0.48 | 2.8 |

Performance data for solar cells using various poly[3-(4-n-alkyl)phenylthiophene] (PAPT) donors, highlighting the impact of side-chain engineering on device efficiency. rsc.orgresearchgate.net

Role in Active Layer Morphological Control

Development of Optoelectronic Materials

Optoelectronic materials interact with light to produce an electrical effect or vice versa and are the basis for devices like LEDs, solar cells, and photodetectors. The conjugated structure of polymers made from this compound gives them tunable optoelectronic properties. acs.org Their ability to absorb light in the visible spectrum and transport charge makes them highly suitable for these applications. ajol.info

The electronic and optical properties, such as the HOMO/LUMO energy levels and the optical band gap, can be precisely engineered by modifying the chemical structure of the phenylthiophene monomer. gazi.edu.tr For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the energy levels of the resulting polymer. nih.gov This molecular engineering allows for the creation of materials tailored for specific optoelectronic functions, such as absorbing a particular range of the solar spectrum or emitting light of a specific color in an OLED. acs.org

Exciton Dynamics and Light Absorption Properties

The photophysical behavior of materials derived from this compound is central to their function in optoelectronic devices like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). This behavior is governed by how the material absorbs light and the subsequent dynamics of the generated excitons (bound electron-hole pairs).

Detailed research into phenylthiophene compounds reveals that their molecular structure dictates fundamental photophysical processes. Upon light absorption, molecules are elevated to an excited singlet state (S₁). From here, they can relax through various pathways, including fluorescence or by transitioning to a triplet state (T₁) via a process known as intersystem crossing (ISC). The efficiency and rate of these processes are critical for device applications.

While specific data on this compound is limited, studies on analogous phenylthiophenes offer significant insights. For instance, ultrafast transient absorption spectroscopy on 2-phenylthiophene (B1362552) (PT) and its methylated derivatives demonstrates that structural relaxation on the S₁ potential energy surface is incredibly rapid, occurring within approximately 100 femtoseconds. ua.es Following this, efficient intersystem crossing to the triplet state occurs on a picosecond timescale. The rate of this crossing is highly sensitive to the substitution pattern on the thiophene ring. ua.es

Table 1: Intersystem Crossing (ISC) Rates for Various Phenylthiophene Compounds

| Compound | Substituents | ISC Rate (τisc) in ps |

|---|---|---|

| 2-Phenylthiophene (PT) | None | 102 ± 5 |

| 2-Methyl-5-phenylthiophene (MPT) | 2-Methyl, 5-Phenyl | 132 ± 3 |

| 2,4-Dimethyl-5-phenylthiophene (DMPT) | 2,4-Dimethyl, 5-Phenyl | 21.6 ± 1.0 |

This table presents the timescale for intersystem crossing from the first excited singlet state to the triplet manifold for different phenylthiophene derivatives, as measured by ultrafast transient absorption spectroscopy. Data sourced from Physical Chemistry Chemical Physics, 2012. ua.es

The light absorption properties are also heavily influenced by the molecular structure. The introduction of a phenyl group at the 3-position of a polythiophene backbone helps to stabilize the conjugated π-system. googleapis.com Theoretical studies using Density Functional Theory (DFT) on 3-phenylthiophene derivatives show that the dihedral angle between the thiophene and benzene (B151609) rings is a critical parameter. A smaller angle implies a more planar, highly π-conjugated structure, which typically leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a red-shift (a shift to longer wavelengths) in the absorption spectrum. googleapis.com

In polymers derived from these monomers, such as poly[3-(4-n-alkyl)phenylthiophene] (PAPT), the absorption spectra are directly related to the polymer's solid-state morphology and the length of the alkyl side chains. For example, films of poly[3-(4-n-hexyl)phenylthiophene] (PHPT) blended with an acceptor molecule show a maximum absorption (λmax) at 603-604 nm, indicating significant light harvesting in the visible spectrum, which is crucial for solar cell applications. The bromine atom in this compound serves as a reactive handle to incorporate this unit into such polymer chains, thereby allowing for the tuning of these vital electronic and optical properties.

Advanced Material Design and Fabrication Techniques

The utility of this compound is most evident in its role as a monomer for creating complex, functional organic materials. Advanced chemical synthesis and device fabrication techniques are employed to translate the properties of this molecule into high-performance electronic devices.

A primary strategy in material design is the synthesis of donor-acceptor (D-A) type copolymers. In this design, electron-rich (donor) and electron-poor (acceptor) units are alternated along a polymer backbone. This architecture allows for precise tuning of the polymer's HOMO/LUMO energy levels and its optical band gap, which are critical for applications in OPVs and OLEDs. The Stille cross-coupling reaction is a powerful and widely used method to create these copolymers, where the bromine atom on the this compound monomer is coupled with an organotin reagent on another monomer, often in the presence of a palladium catalyst.

Another key technique is Grignard Metathesis (GRIM) polymerization, which is particularly effective for synthesizing regioregular polythiophenes from dibrominated thiophene monomers. This method involves converting a bromo-thiophene monomer into a Grignard reagent, which is then polymerized using a nickel catalyst. This "quasi-living" polymerization allows for precise control over the polymer's molecular weight and the creation of block copolymers through sequential monomer addition. For monomers like this compound, related GRIM methods can be used to produce polymers with well-defined structures and predictable electronic properties.

Once these advanced materials are synthesized, they must be fabricated into the thin films that form the active layers of electronic devices. Spin-coating is a prevalent, low-cost solution-based technique for this purpose. In this method, a solution of the polymer is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. Research has shown that the choice of solvent, its boiling point, and the use of solvent additives can dramatically influence the morphology, crystallinity, and molecular packing of the resulting film, which in turn significantly impacts device performance. For instance, using high-boiling-point solvents can slow down the evaporation rate, allowing more time for the polymer chains to self-organize into more ordered, crystalline structures that enhance charge carrier mobility.

Table 2: Overview of Key Fabrication Techniques for Thiophene-Based Materials

| Technique | Description | Key Parameters | Typical Application |

|---|---|---|---|

| Stille Coupling | A cross-coupling reaction for polymer synthesis using an organotin compound and an organic halide. | Palladium catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF, Toluene), temperature. | Synthesis of Donor-Acceptor Copolymers. |

| GRIM Polymerization | Polymerization of thiophene Grignard reagents catalyzed by Nickel complexes to form regioregular polymers. | Catalyst (e.g., Ni(dppp)Cl₂), solvent (THF), temperature, monomer-to-catalyst ratio. | Synthesis of regioregular poly(alkylthiophenes). |

| Spin-Coating | A solution-based method to deposit thin films onto flat substrates by centrifugal force. | Spin speed (rpm), acceleration, duration, solvent choice, solution concentration. | Fabrication of active layers in OFETs and OPVs. |

| Electropolymerization | Direct formation of a polymer film on a conductive electrode surface by applying an electrical potential to a monomer solution. | Applied potential, solvent, supporting electrolyte (e.g., LiClO₄), monomer concentration. | Creating polymer films for sensors and electrochromic devices. |

This table summarizes advanced techniques used to design materials from thiophene precursors and fabricate them into functional layers for electronic devices.

Finally, these fabricated films are integrated into device architectures such as Organic Field-Effect Transistors (OFETs). A common OFET structure is the bottom-gate, top-contact configuration, where source and drain electrodes are deposited on top of the organic semiconductor layer, which itself is on an insulating dielectric layer. The performance of an OFET is highly dependent on the quality of the semiconductor and the interface between the semiconductor and the dielectric layer. The design of molecules like this compound and the advanced techniques used to polymerize and deposit them are therefore critical steps in the creation of next-generation organic electronics.

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Phenylthiophene

Quantum Chemical Calculations and Methodologies

Quantum chemical calculations are the bedrock of modern computational studies on molecules like 3-Bromo-4-phenylthiophene. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic properties of thiophene (B33073) derivatives. rsc.orgresearchgate.net It has proven to be a reliable approach for predicting molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net DFT calculations are based on the principle that the total energy of a system can be determined from its electron density. This method is favored for its balance of accuracy and computational efficiency, making it suitable for complex molecules.

In studies of related thiophene compounds, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is frequently employed. mdpi.comcardiff.ac.ukaip.orgresearchgate.net This hybrid functional combines the Hartree-Fock exchange term with DFT exchange and correlation terms, offering robust performance for a wide range of organic molecules. aip.org For instance, DFT has been used to study the structural parameters, potential energy surfaces, and electronic properties of various substituted 3-phenylthiophenes and bromothiophenes, providing valuable data on their stability and reactivity. researchgate.netaip.org

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavier atoms like bromine and sulfur, a flexible and extensive basis set is necessary to accurately describe the electronic distribution.

A commonly used basis set for thiophene derivatives is the Pople-style basis set, such as 6-311++G(d,p) . cardiff.ac.ukaip.orgresearchgate.nettandfonline.com This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better represent lone pairs and non-covalent interactions, and polarization functions (d,p) to allow for orbital shape distortion, which is critical for describing chemical bonds accurately. cardiff.ac.ukaip.org The selection of such a basis set ensures a reliable theoretical model for calculating properties like molecular orbital energies, dipole moments, and electrostatic potentials. researchgate.nettandfonline.com

Density Functional Theory (DFT) Applications

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior, optical properties, and potential for use in electronic devices. Computational analysis provides a detailed picture of this structure.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. mdpi.comnih.gov

In conjugated systems like this compound, this energy gap is particularly important as it relates to the electronic transport properties of the material. mdpi.com Theoretical calculations for similar bromothiophene derivatives have determined HOMO-LUMO gaps, which typically fall within a specific range that indicates their potential as semiconductors. researchgate.netnih.gov For example, a study on 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one reported a HOMO-LUMO gap of 3.662 eV. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from Theoretical Studies of Related Thiophene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | B3LYP | -6.367 | -2.705 | 3.662 | researchgate.net |

| 3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene | B3LYP/6-311++G(d,p) | -0.30456 | N/A | N/A | cardiff.ac.uk |

| Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate | DFT/B3LYP/6-311++G(d,p) | N/A | N/A | N/A | researchgate.nettandfonline.com |

Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. This property is crucial for understanding a molecule's response to light and its nonlinear optical (NLO) properties. Thiophene derivatives with extended π-conjugation are known to exhibit significant polarizability, making them candidates for NLO materials. mdpi.com Theoretical calculations of dipole moment and polarizability for compounds related to this compound provide essential data for evaluating their potential in electro-optical applications. mdpi.comaip.org

Table 2: Calculated Dipole Moments for Related Thiophene Compounds

| Compound | Method/Basis Set | Dipole Moment (Debye) | Source |

| 3-Bromo-4-(2-pyridyl)thiophene | DFT | 4.1 | |

| Nitro-thiophene sulfonamide derivatives | DFT | 4.8 - 5.2 | vulcanchem.com |

| Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate | DFT/B3LYP/6-311++G(d,p) | Calculated | researchgate.nettandfonline.com |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule. mdpi.com An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. youtube.com

Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. mdpi.commdpi.com Conversely, blue-colored regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. mdpi.commdpi.com Green areas represent neutral potential. mdpi.com For this compound, an MEP map would reveal the reactive sites on the molecule, highlighting the electron-rich thiophene ring and the influence of the bromine and phenyl substituents on the charge distribution. This analysis is invaluable for predicting intermolecular interactions and chemical reactivity. researchgate.net

Dipole Moment and Polarizability Investigations

Molecular Conformation and Potential Energy Surface Studies

The conformational landscape of this compound is primarily defined by the torsional angle between the thiophene and phenyl rings. A comprehensive understanding of its three-dimensional structure and energetic preferences can be achieved through the calculation of its potential energy surface (PES).

Theoretical studies on similar bi-aryl systems, such as 3-phenylthiophene (B186537) and its substituted derivatives, have demonstrated that the molecule's minimum energy conformation arises from a balance between two opposing factors: the stabilizing effect of π-conjugation, which favors a planar arrangement of the two rings, and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the thiophene ring, which favors a twisted conformation. dss.go.thua.es

For this compound, a PES scan would typically be performed by systematically varying the dihedral angle between the thiophene and phenyl rings and calculating the corresponding energy at each point using methods like Density Functional Theory (DFT). It is anticipated that the PES would show two minima corresponding to twisted, non-planar conformations, and two rotational barriers. The highest energy barrier would likely correspond to the syn-planar conformation, where the phenyl ring is eclipsed with the bromine atom, due to significant steric repulsion. A lower energy barrier would be expected for the anti-planar conformation.

The global minimum energy conformation is predicted to be a twisted structure, representing the most stable arrangement of the molecule. The precise dihedral angle of this minimum energy state, along with the energy barriers for rotation, would be key data points obtained from such a study.

Reactivity Indices and Descriptors

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. These indices are calculated from the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies, respectively, via Koopman's theorem. googleapis.com

For this compound, the presence of the electron-withdrawing bromine atom and the aromatic phenyl ring would influence these indices. Computational studies on analogous brominated thiophene derivatives often show them to be moderate electrophiles. A detailed DFT calculation would provide the precise electrophilicity and nucleophilicity values, offering insights into its reactivity in polar reactions.

Global Hardness and Chemical Softness

Chemical hardness (η) and its inverse, chemical softness (σ), are measures of a molecule's resistance to change in its electron distribution. lookchem.com A large HOMO-LUMO gap is indicative of high hardness and low reactivity, while a small gap suggests high softness and greater reactivity.

The calculation of these parameters for this compound would allow for a quantitative assessment of its kinetic stability. By comparing these values with those of other substituted thiophenes, one could rank their relative reactivities. For instance, computational analyses of various thiophene derivatives have successfully used these descriptors to correlate with observed reactivity trends.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the characterization of transition states and intermediates. ua.es

Catalytic Cycle Simulations

This compound is a key intermediate in the synthesis of more complex molecules, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. dss.go.th A full computational simulation of the catalytic cycle for a reaction involving this compound would provide invaluable mechanistic insights.

Such a simulation would typically model the three main stages of the Suzuki-Miyaura cycle:

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of this compound. dss.go.th

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst.

DFT calculations would be employed to determine the energy profile of the entire cycle, identifying the rate-determining step and the geometries of all intermediates and transition states. While general mechanisms are well-understood, specific simulations for this compound would reveal the influence of its particular electronic and steric properties on the reaction pathway.

Interaction Studies with Molecular Entities

Beyond catalytic cycles, computational studies can model the non-covalent interactions between this compound and other molecular entities, such as catalyst ligands or biological macromolecules. For instance, in the context of drug design, molecular docking simulations could predict the binding affinity and orientation of this compound or its derivatives within a protein's active site.

These studies would typically involve calculating the interaction energies and analyzing the types of interactions formed, such as hydrogen bonds, van der Waals forces, and π-π stacking. The molecular electrostatic potential (MEP) map of this compound would be particularly useful in identifying regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively, and play a key role in intermolecular interactions.

Elucidation of Structure-Property Relationships

Computational chemistry and theoretical studies are pivotal in establishing the relationship between the molecular structure of this compound and its macroscopic properties. These investigations, primarily employing Density Functional Theory (DFT), provide deep insights into the electronic and geometric factors that govern the compound's behavior. By calculating various molecular descriptors, researchers can predict and understand its chemical reactivity, stability, and potential for use in various applications. researchgate.netresearchgate.netcardiff.ac.uk

Frontier Molecular Orbitals and Chemical Reactivity

A key aspect of understanding structure-property relationships is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions and has higher polarizability. mdpi.com For substituted thiophenes, theoretical calculations show that the nature and position of the substituents significantly modulate these energy levels. nih.gov For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies. Computational studies on similar substituted thiophenes allow for the prediction of these values for this compound, providing a foundation for understanding its reactivity profile. researchgate.netcardiff.ac.uk

| Parameter | Description | Typical Inferred Value/Range |

|---|---|---|

| EHOMO (eV) | Highest Occupied Molecular Orbital Energy | -6.0 to -6.5 |

| ELUMO (eV) | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE eV) | Energy gap, indicates stability and reactivity | 3.5 to 5.0 mdpi.com |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.0 to 6.5 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.5 to 2.5 |

Molecular Electrostatic Potential and Intramolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool used to visualize the charge distribution on a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uomphysics.net The MEP map illustrates regions of negative potential (typically associated with lone pairs of electrons on heteroatoms like sulfur or bromine), which are susceptible to electrophilic attack, and regions of positive potential (often around hydrogen atoms), which are attractive to nucleophiles.

| Structural Feature | Influence on Property | Computational Method of Analysis | Reference |

|---|---|---|---|

| Substituent Position (α vs. β) | Affects excitation energies and absorption spectra. α-substitution often causes a larger bathochromic (red) shift. | Time-Dependent DFT (TD-DFT) | nih.gov |

| Electron-Withdrawing/Donating Groups | Modulates electron density on the thiophene ring, affecting the HOMO-LUMO gap and dipole moment. | DFT, MEP Analysis | |

| Inter-ring Torsional Angle | Determines the degree of π-conjugation between aromatic rings, influencing electronic and optical properties. | DFT Geometry Optimization | acs.org |

| Intramolecular Interactions (e.g., S···O) | Can stabilize planar conformations, affecting the overall molecular geometry and conjugation. | NBO Analysis, QTAIM | researchgate.netresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-Bromo-4-phenylthiophene. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of the molecule.

Proton (¹H) NMR spectroscopy of this compound, conducted in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons on both the thiophene (B33073) and phenyl rings. ua.esua.es The aromatic region of the spectrum is of particular interest.

The two protons on the thiophene ring appear as doublets at δ 7.24 and 7.35 ppm, each with a coupling constant of J = 3.5 Hz. ua.esua.es This coupling constant is characteristic of a three-bond coupling between protons on a thiophene ring. The protons of the phenyl group appear as a multiplet in the range of δ 7.40-7.50 ppm, integrating to five protons. ua.esua.es This complex signal arises from the overlapping resonances of the ortho, meta, and para protons of the phenyl ring.

Interactive Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.24 | Doublet (d) | 3.5 | 1H | Thiophene-H |

| 7.35 | Doublet (d) | 3.5 | 1H | Thiophene-H |

| 7.40-7.45 | Multiplet (m) | - | 3H | Phenyl-H |

| 7.45-7.50 | Multiplet (m) | - | 2H | Phenyl-H |

The Carbon-13 (¹³C) NMR spectrum provides further confirmation of the structure of this compound by detailing its carbon framework. The spectrum, also recorded in CDCl₃, shows eight distinct signals corresponding to the ten carbon atoms of the molecule. ua.esua.es

The carbon atom of the thiophene ring bonded to the bromine atom (C-Br) is observed at δ 111.0 ppm. ua.esua.es The other carbons of the thiophene ring appear at δ 123.4 and 124.0 ppm. The carbon atom of the thiophene ring attached to the phenyl group resonates at δ 142.0 ppm. ua.esua.es The phenyl group itself gives rise to four signals: δ 127.8, 128.2 (for two carbons), 129.0 (for two carbons), and 135.1 ppm (the ipso-carbon attached to the thiophene ring). ua.esua.es

Interactive Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 111.0 | C-Br (Thiophene) |

| 123.4 | Thiophene-C |

| 124.0 | Thiophene-C |

| 127.8 | Phenyl-C |

| 128.2 (2C) | Phenyl-C |

| 129.0 (2C) | Phenyl-C |

| 135.1 | Ipso-C (Phenyl) |

| 142.0 | C-Phenyl (Thiophene) |

While one-dimensional ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning these resonances and confirming the connectivity of the molecule. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in the complete structural elucidation of this compound. weebly.comnih.govlibretexts.orgyoutube.com

A COSY experiment would show correlations between the coupled protons on the thiophene ring, confirming their proximity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the protonated carbons. Finally, an HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the phenyl and thiophene rings and confirming the substitution pattern.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Vibrational Spectroscopy

The FT-IR spectrum of this compound, typically recorded using an Attenuated Total Reflectance (ATR) accessory, displays several characteristic absorption bands. ua.es The bands in the region of 3030-3058 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic protons on both the thiophene and phenyl rings. ua.es

A prominent band observed at 1600 cm⁻¹ corresponds to the C=C stretching vibrations within the phenyl ring. ua.es Additional bands at 1523 and 1482 cm⁻¹ are also indicative of the aromatic ring skeletal vibrations. ua.es The presence of these bands confirms the aromatic nature of the thiophene and phenyl moieties within the molecule.

Interactive Table 3: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3058 | Aromatic C-H Stretch |

| 3030 | Aromatic C-H Stretch |

| 1600 | Aromatic C=C Stretch |

| 1523 | Aromatic Ring Skeletal Vibration |

| 1482 | Aromatic Ring Skeletal Vibration |

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. While specific experimental Raman data for this compound is not widely reported in the surveyed literature, the expected spectrum would provide valuable structural information.

The C-Br stretching vibration, which is often weak in the IR spectrum, would be expected to produce a more intense signal in the Raman spectrum, typically in the lower frequency region (below 700 cm⁻¹). The symmetric breathing vibrations of the phenyl and thiophene rings would also be expected to be strong Raman scatterers. A comparative analysis of the FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Spectroscopy

Electronic spectroscopy is a vital tool for probing the electronic structure of conjugated molecules like this compound. The interaction of the molecule with ultraviolet and visible light induces transitions between electronic energy levels, providing insight into the molecular orbitals involved.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. In conjugated systems like this compound, the primary electronic transitions observed are π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the extent of conjugation and the nature of substituents.

Table 1: UV-Vis Absorption Data for Related Phenylthiophene Derivatives

| Compound | λmax (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| 2-Phenylthiophene (B1362552) | ~280 | Not Specified | π-π* | nih.gov |

| Poly(3-phenylthiophene) | 420 | Film | π-π* | |

| Acenaphthylene-Thiophene Dye | 351-407 | DMF | π-π* | nih.gov |

This table presents data for related compounds to illustrate the typical absorption ranges for phenylthiophene systems. Data for this compound was not specifically found in the searched literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, with the molecular formula C₁₀H₇BrS, HRMS is the definitive method for its confirmation. chemsrc.com

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³²S). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by two mass units, corresponding to [M]⁺ and [M+2]⁺. HRMS analysis would compare the experimentally measured m/z value with the calculated value, and a close match confirms the assigned molecular formula. nih.gov

Table 2: Calculated Isotopic Masses for this compound (C₁₀H₇BrS)

| Ion Formula | Isotope Composition | Calculated Mass (Da) |

|---|---|---|

| [C₁₀H₇⁷⁹BrS]⁺ | C=12.00000, H=1.00783, Br=78.91834, S=31.97207 | 237.94519 |